molecular formula C12H19IN2O2 B15196137 Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide CAS No. 64050-11-9

Ammonium, (3-methylcarbamoyloxy-m-tolyl)trimethyl-, iodide

Cat. No.: B15196137
CAS No.: 64050-11-9
M. Wt: 350.20 g/mol
InChI Key: XXNORFZHPIWSBW-UHFFFAOYSA-N
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Description

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is a chemical compound with the molecular formula C12H19IN2O2 and a molecular weight of 350.196 g/mol. This compound is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide typically involves the reaction of 3-methyl-5-(methylcarbamoyloxy)phenylamine with methyl iodide in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous acetone or acetonitrile

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or recrystallization to obtain high-purity product

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate

    Reduction: Reduction reactions using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base

Major Products

    Oxidation: Formation of corresponding carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cell membrane receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylphenylammonium iodide
  • Methylcarbamoyloxyphenylammonium iodide
  • Trimethylbenzylammonium iodide

Uniqueness

Trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a trimethylammonium group and a methylcarbamoyloxy group makes it particularly useful in specialized applications where similar compounds may not be as effective.

Properties

CAS No.

64050-11-9

Molecular Formula

C12H19IN2O2

Molecular Weight

350.20 g/mol

IUPAC Name

trimethyl-[3-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C12H18N2O2.HI/c1-9-6-10(14(3,4)5)8-11(7-9)16-12(15)13-2;/h6-8H,1-5H3;1H

InChI Key

XXNORFZHPIWSBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

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